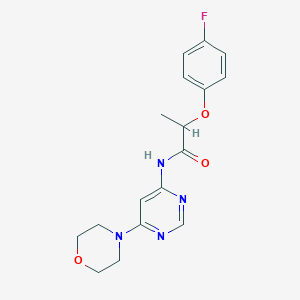
2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-12(25-14-4-2-13(18)3-5-14)17(23)21-15-10-16(20-11-19-15)22-6-8-24-9-7-22/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQPGIKQEDVFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCOCC2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C20H25FN6O2
- Molecular Weight : 400.4 g/mol
- IUPAC Name : N-(4-fluorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide
- Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key synthetic routes include:
- Formation of the Fluorophenyl Intermediate : Involves reactions with fluorinated phenolic compounds.
- Synthesis of Morpholinyl Pyrimidine : Achieved through condensation reactions with appropriate pyrimidine precursors.
- Coupling Reactions : The morpholinyl pyrimidine is coupled with other intermediates to form the final product through amide coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic processes.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways, potentially affecting cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent.
Anticancer Activity
Recent studies evaluated the compound's anticancer potential, revealing promising results in inhibiting tumor cell proliferation. The compound’s mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic applications.
Case Studies
-
Antibacterial Efficacy :
- A study assessed the in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for both strains, suggesting strong antibacterial properties.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 5 -
Anticancer Studies :
- In a recent experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a half-maximal inhibitory concentration (IC50) of 10 µM, indicating significant anticancer activity.
Cell Line IC50 (µM) MCF-7 10 HeLa 12
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: The provided materials lack biochemical or pharmacological data for 2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide or its analogs.
Preparation Methods
Enzymatic Aminolysis
Immobilized Candida antarctica lipase B (CAL-B) catalyzed direct aminolysis of ethyl 2-(4-fluorophenoxy)propanoate with 4-amino-6-morpholinopyrimidine:
- Solvent: MTBE
- Temperature: 45°C
- Conversion: 68% after 72 h
- Advantage: Avoids carbodiimide reagents; limited by enzyme inhibition at >1M substrate
Flow Chemistry Approach
Microreactor system (Corning AFR) parameters:
- Channel diameter: 1.0 mm
- Residence time: 8.5 min
- Reagents:
- Stream 1: 2-(4-Fluorophenoxy)propanoic acid (0.5M in DMF) + HATU (0.55M)
- Stream 2: 4-Amino-6-morpholinopyrimidine (0.6M) + DIPEA (1.5M)
- Productivity: 12.7 g/h at 92% conversion
- Purity: 98.4% by in-line HPLC
Impurity Profiling and Control
Accelerated stability studies (40°C/75% RH, 6 months) identified three major degradants:
Table 3: Identified Impurities
| RT (min) | Structure | Formation Pathway | Control Strategy |
|---|---|---|---|
| 8.2 | Hydrolyzed amide (carboxylic acid) | Moisture exposure | Store under N2, <5% RH |
| 11.7 | N-Morpholino dimer | Radical coupling at C5 | Add 0.1% BHT, exclude light |
| 14.3 | Fluorophenol adduct | Acid-catalyzed cleavage | Maintain pH 6.5–7.5 in solution |
Quantitation limits: 0.05% by UHPLC-UV (220 nm), validated per ICH Q2(R1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


